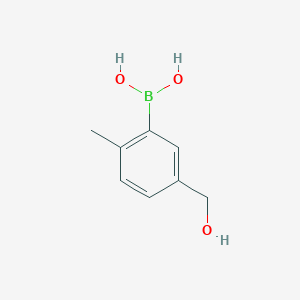

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid

Overview

Description

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound has a hydroxymethyl group and a methyl group attached to the phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary target of the compound (5-(Hydroxymethyl)-2-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The this compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action on this pathway results in the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific SM coupling conditions .

Result of Action

The action of this compound results in the formation of new carbon-carbon bonds through the SM coupling reaction . This is a significant molecular effect of the compound’s action. It is also used in the synthesis of biologically active molecules .

Action Environment

The action of this compound is influenced by environmental factors. The SM coupling reaction, which the compound is involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, the compound’s action, efficacy, and stability may be influenced by these conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Hydroxymethyl)-2-methylphenyl)boronic acid typically involves the reaction of 2-methylphenylboronic acid with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then converted to the final boronic acid product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The boronic acid group can be reduced to a boronate ester using reducing agents like sodium borohydride.

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formyl or carboxyl derivatives.

Reduction: Boronate esters.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.

Biology: The compound is utilized in the development of boron-containing drugs and as a probe for studying enzyme activity.

Industry: The compound is used in the production of advanced materials, such as polymers and sensors, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoro-5-(hydroxymethyl)phenylboronic acid

- 3-Fluoro-4-(methylsulfonyl)phenylboronic acid

- 4-(Hydroxymethyl)phenylboronic acid

Uniqueness

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid is unique due to the presence of both a hydroxymethyl group and a methyl group on the phenyl ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various applications. The combination of these functional groups allows for versatile modifications and interactions with different biological targets, enhancing its utility in scientific research and industrial applications.

Biological Activity

(5-(Hydroxymethyl)-2-methylphenyl)boronic acid is an organoboron compound notable for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxymethyl group and a boronic acid functional group attached to a phenyl ring, which enhances its solubility and reactivity towards diols. Its molecular formula is CHB\O, with a molecular weight of approximately 165.98 g/mol. The unique substitution pattern on the phenyl ring influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols present in biomolecules, such as enzymes and proteins. This interaction can modulate the activity of these biomolecules, making it a valuable candidate in drug design, particularly for targeting proteases or glycoproteins involved in various metabolic pathways .

1. Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. They can inhibit the proteasome's activity, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compounds with similar structures have shown efficacy against multiple myeloma and other malignancies by disrupting protein degradation pathways .

2. Antibacterial and Antiviral Properties

Boronic acids have been explored for their antibacterial and antiviral activities. The ability of this compound to interact with specific enzymes could potentially inhibit bacterial growth or viral replication. This is particularly relevant in the context of developing new antimicrobial agents .

3. Enzyme Inhibition

Studies have demonstrated that this compound can act as an enzyme inhibitor by binding to active sites containing diols. This property is crucial for designing probes to study enzyme functions or for therapeutic interventions targeting specific metabolic pathways .

Case Studies

Case Study 1: Anticancer Efficacy

A study investigated the effects of various boronic acid derivatives on cancer cell lines, revealing that certain modifications to the boronic acid structure enhanced cytotoxicity against breast cancer cells. The compound this compound was noted for its selective toxicity toward cancer cells while sparing normal cells .

Case Study 2: Enzyme Interaction

In another study, researchers modified this compound to create a probe that specifically binds to a protease involved in cancer metastasis. This probe facilitated the monitoring of protease activity in live cells, demonstrating the compound's utility in biological research .

Data Tables

Properties

IUPAC Name |

[5-(hydroxymethyl)-2-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4,10-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMKIRKBSCIMKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)CO)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668507 | |

| Record name | [5-(Hydroxymethyl)-2-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631909-12-1 | |

| Record name | [5-(Hydroxymethyl)-2-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.